molecular formula C7H12N4O2 B1180184 6-Amino-5-ethylamino-1-methyluracil CAS No. 131598-62-4

6-Amino-5-ethylamino-1-methyluracil

Cat. No.: B1180184
CAS No.: 131598-62-4
M. Wt: 184.20 g/mol
InChI Key: CQTYPMGBSFAJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-ethylamino-1-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of amino and ethylamino groups at positions 6 and 5, respectively, and a methyl group at position 1 of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-ethylamino-1-methyluracil typically involves the modification of uracil derivatives. One common method includes the protection of the uracil nitrogen atoms followed by selective functionalization at the desired positions. For instance, the introduction of the ethylamino group at position 5 can be achieved through a nucleophilic substitution reaction using ethylamine. The amino group at position 6 can be introduced via an amination reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the process. The use of non-hazardous reagents and environmentally friendly solvents is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-ethylamino-1-methyluracil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the uracil ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of functionalized uracil derivatives.

Scientific Research Applications

6-Amino-5-ethylamino-1-methyluracil has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes and receptors.

    Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 6-Amino-5-ethylamino-1-methyluracil involves its interaction with biological targets such as enzymes and receptors. The compound can mimic natural nucleobases and interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-methyluracil: Similar in structure but lacks the ethylamino group at position 5.

    5-Ethylamino-1-methyluracil: Similar in structure but lacks the amino group at position 6.

    6-Amino-5-methyluracil: Similar in structure but has a methyl group instead of an ethylamino group at position 5.

Uniqueness

6-Amino-5-ethylamino-1-methyluracil is unique due to the presence of both amino and ethylamino groups, which can confer distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

6-Amino-5-ethylamino-1-methyluracil is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both amino and ethylamino groups, which may influence its interaction with biological targets. The presence of these functional groups enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cellular processes and potential therapeutic applications. Key areas of research include:

  • Antitumor Activity : Studies suggest that compounds related to this compound exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have shown promise in inhibiting tumor growth in various models.
  • Adenosine Receptor Modulation : The compound has been explored for its ability to interact with adenosine receptors, which are implicated in numerous physiological processes including inflammation and cancer progression. Research indicates that certain derivatives can act as antagonists at specific adenosine receptor subtypes, potentially leading to therapeutic benefits in conditions like Parkinson's disease and cancer .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, affecting cell proliferation.
  • Receptor Interaction : By modulating adenosine receptors, the compound can influence signaling pathways that regulate cell growth and apoptosis.
  • Induction of Apoptosis : Studies have indicated that certain derivatives can trigger apoptotic pathways in cancer cells, promoting cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • Case Study 1 : A study involving a derivative of this compound demonstrated a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis.
  • Case Study 2 : Research on its effects on neurodegenerative diseases suggested that the compound could enhance cognitive function by blocking specific adenosine receptors, thereby increasing dopamine levels in animal models.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Mechanism Model Used
Study 1Antitumor effectsInduction of apoptosisXenograft breast cancer
Study 2Cognitive enhancementAdenosine receptor antagonismAnimal model (rodents)
Study 3Anti-inflammatory propertiesInhibition of inflammatory cytokinesIn vitro cell cultures

Properties

CAS No.

131598-62-4

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

6-amino-5-(ethylamino)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C7H12N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h9H,3,8H2,1-2H3,(H,10,12,13)

InChI Key

CQTYPMGBSFAJIN-UHFFFAOYSA-N

SMILES

CCNC1C(N(C(=O)NC1=O)C)N

Canonical SMILES

CCNC1=C(N(C(=O)NC1=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.